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Drug Profile and Mechanism of Action

Tenalisib is a novel, orally available, small-molecule dual inhibitor of phosphoinositide 3-kinase (PI3K) delta and
gamma isoforms [1] [2]. These isoforms are predominantly expressed in cells of hematopoietic origin, making them a
strategic target in hematological malignancies, and their role in the tumor microenvironment is under investigation for

solid tumors like TNBC [1].

The proposed mechanism of action involves tenalisib binding to the ATP-binding pocket of PI3K§ and PI3KYy, thereby
inhibiting the phosphorylation of phosphatidylinositol (PT) and the subsequent formation of secondary messengers that
drive oncogenic processes such as cell proliferation, migration, and survival [3] [1]. Preclinical studies suggest it

induces apoptotic and anti-proliferative activity [1].

The diagram below illustrates the proposed signaling pathway and inhibitory action of tenalisib.
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Tenalisib Inhibits PI3K &§/y Signaling Pathway

Summary of Clinical Evidence

Clinical data for tenalisib primarily exists for T-cell lymphomas, providing foundational safety and efficacy insights

relevant to its ongoing investigation in TNBC.

Table 1: Efficacy Outcomes from Tenalisib Clinical Trials in T-Cell Lymphoma
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Median
Overall )
Complete Duration

Study . . N Dosage Response

Patient Population ) Response of Reference
Phase (Evaluable) Regimen Rate

(CR) Response
(ORR)
(DOR)

Phase Relapsed/Refractory 35 800 mg BID 45.7% 3 (8.6%) 4.9 [1]
Ilib T-Cell Lymphoma (Fasting) months

(TCL)
Phase Relapsed/Refractory 30 Tenalisib 63.0% 25.9% 5.03 [4]
T[] TCL (Tenalisib + (Evaluable) 800 mg BID months

Romidepsin) +

Romidepsin
14 mg/m?
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with Tenalisib
Incidence (Any Incidence (Grade

Adverse Event Notes

Grade)

>3)

Transaminase Elevation (ALT/AST)

Fatigue

Gastrointestinal Events (Nausea,

Vomiting, Diarrhea)

Hematological Events

(Thrombocytopenia, Neutropenia,

33% (Phase I/Ib
monotherapy)

45% (Phase I/1b
monotherapy)

>15% (Combination
therapy)

>15% (Combination
therapy)

21% (Phase I/lb
monotherapy)

Not specified

Not predominant

23% (Neutropenia,
combination)

Most frequent related
TEAE; monitor liver
function [1]

Most frequently reported
any-grade TEAE [1]

Manageable with
supportive care [4]

More common in
combination with

Anemia) Romidepsin [4]

Detailed Study Protocol: TNBC Phase Il Trial

The following is a summary of the ongoing, active, and recruiting Phase II trial (NCT06189209) designed to evaluate
tenalisib in metastatic TNBC [5].

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://pubmed.ncbi.nlm.nih.gov/37439343/
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://pubmed.ncbi.nlm.nih.gov/37439343/
https://pubmed.ncbi.nlm.nih.gov/37439343/
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.centerwatch.com/clinical-trials/listings/NCT06189209/efficacy-and-safety-of-tenalisib-in-patients-with-metastatic-triple-negative-breast-cancer-tnbc
https://www.smolecule.com/products/s549008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Study Design

o Title: Efficacy and Safety of Tenalisib in Patients with Metastatic Triple-Negative Breast Cancer (TNBC).
e Phase: Il.

e Design: Open-label, single-arm study.

¢ Primary Objective: Evaluate efficacy (e.g., Objective Response Rate per RECIST 1.1).

e Secondary Objectives: Assess safety, tolerability, and other efficacy endpoints.

o Estimated Enrollment: 40 participants.

¢ Study Centers: Multiple sites in India.

e Status: Active - Recruiting (as of the latest update, prior to today, 2025-11-13).

e Estimated Completion Date: March 31, 2026 [5].

Key Eligibility Criteria

¢ Inclusion:
Female patients =18 years with histologically confirmed metastatic TNBC.
Received 1 to 3 prior chemotherapy regimens in the metastatic setting.
At least one measurable lesion as per RECIST v1.1 (bone-only disease excluded).
ECOG Performance Status of 0-2.
o Adequate bone marrow, liver, and renal function [5] [6].
e Exclusion:
o Prior treatment with any PI3K inhibitor (e.g., alpelisib).
o Symptomatic or uncontrolled brain metastases.
o Unresolved acute toxicities (> Grade 1) from previous therapies (except alopecia).
o Active, uncontrolled infections or severe concurrent medical conditions [5] [6].

o

o

o

o

Investigational Product & Administration

¢ Drug: Tenalisib.

o Dosage and Route: Orally administered at a dose of 800 mg, twice daily, under fasting conditions (based on the
established MTD from earlier studies) [5] [1].

¢ Cycle Definition: 28-day cycles.

o Treatment Duration: Until disease progression, unacceptable toxicity, or withdrawal of consent [5].

Assessment Schedule & Procedures

¢ Baseline Assessments:
o Complete medical history and physical examination.
o Confirmation of diagnosis and prior therapies.
o Tumor assessment via CT/MRI (within 28 days prior to C1D1).
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o ECOG status, laboratory tests (CBC, comprehensive metabolic panel), and pregnancy test [5] [6].
e On-Treatment Assessments (Each Cycle):
o Safety Monitoring: Physical exam, vital signs, ECOG, and laboratory tests on Day 1 of each cycle.
o Tumor Response Imaging: Tumor assessments (CT/MRI) performed every 8 weeks (+ 7 days) to
evaluate response per RECIST 1.1 [5].
¢ End-of-Treatment and Follow-up:
o Final safety assessments.
o Survival follow-up per study protocol.

Critical Considerations for Clinical Application

¢ Regulatory Status: Tenalisib is an investigational drug not yet approved by any regulatory authority for
commercial use. It has received Orphan Drug Designation from the FDA for the treatment of Cutaneous T-
Cell Lymphoma [7].

o Safety Monitoring: Based on prior data, implementing a robust Liver Function Test (LFT) monitoring
protocol is crucial. Management guidelines for transaminase elevations should be predefined in the study

protocol [1].
¢ Drug-Drug Interactions: Caution is advised when co-administering with strong CYP450 inducers or inhibitors. A
thorough review of concomitant medications by the study medical monitor is required [6].

Conclusion

Tenalisib represents a mechanistically distinct approach targeting the tumor microenvironment through PI3K &/y
inhibition. Preliminary evidence from lymphoma trials suggests a manageable safety profile and clinically meaningful
efficacy, supporting its further development. The results from the ongoing Phase II trial in metastatic TNBC
(NCT06189209) are highly anticipated and will be pivotal in determining the future trajectory of this agent in solid

tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic

or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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